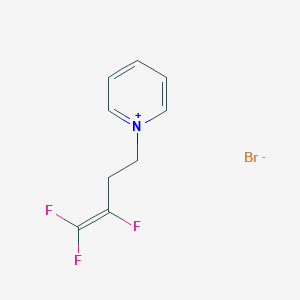
1-(3,4,4-Trifluorobut-3-en-1-yl)pyridin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4,4-Trifluorobut-3-en-1-yl)pyridin-1-ium bromide is a chemical compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of trifluorobut-3-en-1-yl group in the compound imparts unique chemical properties, making it a subject of interest in scientific research.
Preparation Methods
The synthesis of 1-(3,4,4-Trifluorobut-3-en-1-yl)pyridin-1-ium bromide typically involves the reaction of pyridine with 3,4,4-trifluorobut-3-en-1-yl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield of the compound .
Chemical Reactions Analysis
1-(3,4,4-Trifluorobut-3-en-1-yl)pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products. .
Scientific Research Applications
1-(3,4,4-Trifluorobut-3-en-1-yl)pyridin-1-ium bromide has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and substitution reactions. Its unique structure allows for selective catalysis, making it valuable in synthetic chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are investigating its interactions with biological molecules and its effects on cellular processes.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 1-(3,4,4-Trifluorobut-3-en-1-yl)pyridin-1-ium bromide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorobut-3-en-1-yl group can form strong interactions with these targets, leading to changes in their activity or function. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
1-(3,4,4-Trifluorobut-3-en-1-yl)pyridin-1-ium bromide can be compared with other pyridinium salts, such as:
1-Benzylpyridin-1-ium bromide: Similar in structure but lacks the trifluorobut-3-en-1-yl group, resulting in different chemical properties and reactivity.
1-(3,3,3-Trifluoro-2-oxopropyl)pyridin-1-ium bromide: Contains a trifluoromethyl group but differs in the position and nature of the substituents, leading to variations in its chemical behavior and applications
The unique presence of the trifluorobut-3-en-1-yl group in this compound imparts distinct chemical properties, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
849737-77-5 |
|---|---|
Molecular Formula |
C9H9BrF3N |
Molecular Weight |
268.07 g/mol |
IUPAC Name |
1-(3,4,4-trifluorobut-3-enyl)pyridin-1-ium;bromide |
InChI |
InChI=1S/C9H9F3N.BrH/c10-8(9(11)12)4-7-13-5-2-1-3-6-13;/h1-3,5-6H,4,7H2;1H/q+1;/p-1 |
InChI Key |
NTNAWNPDCXJABX-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=[N+](C=C1)CCC(=C(F)F)F.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















